molecular formula C13H26O3 B13755385 tert-Butyl isononaneperoxoate CAS No. 27836-52-8

tert-Butyl isononaneperoxoate

Cat. No.: B13755385
CAS No.: 27836-52-8
M. Wt: 230.34 g/mol
InChI Key: ZUSDEBDNDIJDMZ-UHFFFAOYSA-N
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Description

tert-Butyl isononaneperoxoate (TBPIN) is a liquid organic peroxide ester widely utilized as a highly efficient free-radical initiator in polymerization research and industrial chemical synthesis . Its primary research value lies in initiating and controlling polymerization reactions across a broad temperature spectrum. A key application is in the high-pressure polymerization of ethylene for low-density polyethylene (LDPE) production in both autoclave and tubular reactors, where it is active in the temperature range of 190°C to 250°C . Furthermore, it serves as an initiator for the solution, bulk, and suspension (co)polymerization of acrylates and methacrylates, typically between 90°C and 175°C, which is relevant for manufacturing coatings and acrylic resins . It is also applicable for the (co)polymerization of styrene in the range of 90°C to 140°C . In the realm of unsaturated polyester (UP) resins, this compound acts as a curing agent for hot-press molding formulations like SMC, BMC, and DMC at elevated temperatures (120-170°C), and can be used for curing at lower temperatures (from 60-70°C and higher) when combined with a suitable cobalt accelerator . The compound's mechanism of action involves thermal decomposition to generate alkoxy and alkyl radicals, which subsequently initiate the radical polymerization of monomer units by adding to carbon-carbon double bonds, thus propagating the polymer chain . Researchers value this compound for its role in developing materials for plastics, rubber, adhesives, coatings, and composite materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

27836-52-8

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

tert-butyl 7-methyloctaneperoxoate

InChI

InChI=1S/C13H26O3/c1-11(2)9-7-6-8-10-12(14)15-16-13(3,4)5/h11H,6-10H2,1-5H3

InChI Key

ZUSDEBDNDIJDMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC(=O)OOC(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Tert Butyl Isononaneperoxoate

General Principles of Peroxyester Synthesis Routes

The formation of the peroxyester functional group typically involves the creation of an ester linkage where one of the oxygen atoms is part of a peroxide moiety. The two most prominent strategies for achieving this are esterification and the alkylation of peroxyacids.

The most common and industrially significant method for synthesizing peroxyesters is the acylation of a tertiary hydroperoxide with a carboxylic acid chloride. researchgate.netmdpi.com This reaction is a variation of the Schotten-Baumann reaction, which is typically conducted in a two-phase system under alkaline conditions. rsc.orgtue.nl

For the synthesis of a compound like tert-butyl isononaneperoxoate, the precursors would be tert-butyl hydroperoxide and isononanoyl chloride. The reaction proceeds by deprotonating the hydroperoxide with a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form a more reactive nucleophile. tue.nl This nucleophile then attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the peroxyester and a salt byproduct.

The kinetics of this synthesis, for example in the case of tert-butyl peroxy-2-ethylhexanoate (TBPEH), a close analog, have been studied in detail. rsc.org The main competing reaction is the hydrolysis of the acid chloride, which can be influenced by factors such as temperature, the choice of base, and the interfacial area between the aqueous and organic phases. rsc.org The use of potassium hydroxide (KOH) over sodium hydroxide (NaOH) has been shown to accelerate the desired peroxyester formation, thus increasing selectivity. rsc.orgtue.nl A standard procedure for preparing tert-butyl peroxybenzoate, another analog, involves the acylation of tert-butyl hydroperoxide with benzoyl chloride. wikipedia.org

Table 1: Comparison of Bases in TBPEH Synthesis This interactive table summarizes the effect of different bases on the synthesis of tert-butyl peroxy-2-ethylhexanoate (TBPEH).

Base Effect on Peroxyesterification Effect on Selectivity Reference
Sodium Hydroxide (NaOH) Baseline reaction rate Standard selectivity rsc.org

An alternative route to peroxyesters involves the alkylation of peroxyacids or their salts. gre.ac.ukgre.ac.uk This method was historically thought to be impossible but has since been developed as a viable synthetic pathway, particularly for tertiary peroxyesters. gre.ac.ukgre.ac.uk The reaction involves treating a peroxyacid with a strong alkylating agent. rsc.orgrsc.org

This approach circumvents the use of alkyl hydroperoxides, which can be difficult to prepare and handle safely. rsc.org Instead, readily available organic peroxyacids are used as precursors. rsc.org The alkylation can be performed under phase-transfer conditions, which facilitates the reaction between the peroxyacid salt in one phase and the alkylating agent in another. rsc.orgrsc.orgresearchgate.net While this method has been successfully demonstrated for short-chain alkyl peroxyesters and some tertiary peroxyesters, it did not yield simple primary peroxyesters. gre.ac.ukgre.ac.ukrsc.org

Advanced Synthetic Strategies for this compound Analogs

Research into peroxyester synthesis continues to evolve, driven by the need for safer, more efficient, and environmentally benign processes. Advanced strategies focus on improving atom economy, utilizing catalysis, and employing novel reactor technologies.

The principles of green chemistry are increasingly being applied to peroxide synthesis, emphasizing atom efficiency and the reduction of waste. researchgate.net Atom-efficient transformations, such as cycloadditions, are being explored for the synthesis of various complex molecules and carbo- and heterocycles. researchgate.net While direct examples for this compound are not prevalent, the development of catalytic systems that minimize byproducts represents a key research direction. For instance, the development of palladium charcoal catalytic systems has been noted in the synthesis of α-peroxyesters. researchgate.net The goal is to design synthetic routes where the majority of atoms from the reactants are incorporated into the final product, minimizing waste.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in chemical production, including easier separation of the catalyst from the product, potential for catalyst recycling, and often milder reaction conditions. wikipedia.orgciac.jl.cn This approach is highly relevant to the synthesis of organic peroxides, as it can lead to simpler post-treatment, less equipment corrosion, and reduced environmental pollution compared to traditional homogeneous acid catalysis. ciac.jl.cn

Several types of heterogeneous catalysts have been investigated for organic peroxide synthesis:

Ion Exchange Resins: These solid acid or base catalysts can replace corrosive liquid acids like sulfuric acid. ciac.jl.cn

Phase-Transfer Catalysts (PTCs): PTCs facilitate the transfer of reactants across the phase boundary in multiphase systems, enhancing reaction rates. rsc.orgbiomedres.us In peroxyester synthesis via the Schotten-Baumann method, quaternary ammonium (B1175870) salts with long alkyl chains have proven to be effective PTCs, significantly increasing the rate of peroxyesterification without affecting the competing hydrolysis reaction. rsc.org The rate increase was found to be proportional to the amount of PTC used. rsc.org

Metal Oxides and Supported Catalysts: Metal oxides and catalysts supported on materials like carbon or polymers are also being explored. ciac.jl.cnresearchgate.net For example, copper catalysts have been used in reactions involving peroxyesters. researchgate.net

Table 2: Performance of Phase-Transfer Catalysts (PTCs) in Peroxyester Synthesis This interactive table shows the impact of different PTCs on the synthesis of tert-butyl peroxy-2-ethylhexanoate.

Catalyst Type Performance Characteristic Outcome Reference
Quaternary ammonium salts (with longer alkyl chains) Reaction Rate Up to 25 times faster peroxyesterification rsc.org

The synthesis of organic peroxides can be hazardous due to their thermal instability and the exothermic nature of the reactions. mdpi.comilo.orgthieme-connect.com Continuous flow chemistry, utilizing microreactors, has emerged as a powerful tool to mitigate these risks. ilo.orgthieme-connect.comresearchgate.netdoaj.org

Key advantages of continuous flow systems include:

Enhanced Safety: The small reactor volume (hold-up) minimizes the amount of hazardous material present at any given time. mdpi.comresearchgate.net

Superior Heat Transfer: Microreactors have a high surface-area-to-volume ratio, allowing for efficient and precise temperature control, which is crucial for preventing runaway decomposition reactions. ilo.orgthieme-connect.com

Improved Efficiency and Yield: The precise control over reaction parameters and efficient mixing can lead to higher product yields and selectivity. ilo.orgresearchgate.netresearchgate.net

The synthesis of peroxyesters like tert-butyl peroxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxypivalate (TBPP) has been successfully transferred from batch processes to continuous microreactor systems. mdpi.comresearchgate.net These systems often involve two steps: deprotonation of the hydroperoxide followed by reaction with the acid halide. mdpi.com The kinetics of TBPEH synthesis have been effectively studied in capillary microreactors, demonstrating the feasibility and benefits of this technology. rsc.orgtue.nl

Precursor Chemistry: Generation of tert-Butyl Moieties for Peroxyester Synthesis

The formation of a tert-butyl peroxyester, such as this compound, is contingent on the availability and reactivity of precursors that can provide the tert-butyl peroxy group. This section details the synthesis of the key intermediate, tert-butyl hydroperoxide, and discusses general methods for incorporating the tert-butyl group in organic molecules.

Synthesis of tert-Butyl Hydroperoxide

Tert-butyl hydroperoxide (TBHP) is the essential precursor that supplies the tert-butyl peroxy moiety for the synthesis of tert-butyl peroxyesters. acs.org It is a widely used oxidant and radical initiator in organic chemistry. organic-chemistry.org Several methods have been developed for its industrial production and laboratory-scale synthesis.

Common synthetic strategies include the liquid-phase reaction of isobutane (B21531) with molecular oxygen and the acid-catalyzed reaction of tert-butyl alcohol (TBA) with hydrogen peroxide. acs.orgchemicalbook.com The latter is frequently employed and involves treating TBA with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid. acs.orgpolymtl.ca The reaction is complex and can yield di-tert-butyl peroxide (DTBP) as a significant byproduct. acs.org Recent research has focused on optimizing this process for both efficiency and safety, with studies utilizing microreactor systems to manage the reaction's exothermic nature and improve product selectivity. acs.orgacs.org

Alternative laboratory preparations include the oxidation of tert-butylmagnesium chloride and more complex multi-step procedures. chemicalbook.com For instance, a method starting from 2-methyl-2-propylamine has been reported, involving oxidation with lead tetraacetate followed by treatment with cobalt nitrate, achieving a high yield. chemicalbook.com Another approach utilizes a mixed acid system, combining sulfuric acid and phosphotungstic acid, to catalyze the reaction between tert-butyl alcohol and hydrogen peroxide. google.com

The table below summarizes various synthetic methods for tert-butyl hydroperoxide, highlighting the diversity of approaches.

Table 1. Selected Synthetic Methods for tert-Butyl Hydroperoxide (TBHP)
Starting MaterialsCatalyst/ReagentsKey ConditionsReported Yield/Product ConcentrationReference
tert-Butyl alcohol, Hydrogen peroxide (30%)Sulfuric acid, Phosphotungstic acid, 1-Hydroxy Ethylidene-1,1-Diphosphonic AcidReaction at 20°C for 300 min90.08% TBHP, 9.18% DTBP in oil phase google.com
tert-Butyl alcohol, Hydrogen peroxide (35%)Sulfuric acid, Phosphotungstic acid, 1-Hydroxy Ethylidene-1,1-Diphosphonic AcidReaction at 30°C for 240 min87.01% TBHP, 11.07% DTBP in oil phase google.com
Isobutane, Molecular oxygenNot specified (Liquid-phase reaction)Closed system manufacturing processIndustrial production method chemicalbook.com
2-Methyl-2-propylamine1) Lead(IV) tetraacetate, Oxalic acid 2) Cobalt(II) nitrate1) 26°C for 2.33 h 2) 45°C for 4 h98.8% yield chemicalbook.com
tert-Butanol (B103910) (TBA), H₂O₂Sulfuric acidContinuous-flow microreactor systemHigh TBHP concentration (79.8%) achieved acs.org

Methods for tert-Butylation in Organic Synthesis

The tert-butyl group is a sterically bulky and stable moiety that serves as a crucial protecting group in organic synthesis, particularly for carboxylic acids and alcohols. thieme.de Its stability against nucleophiles and reducing agents, combined with its facile removal under acidic conditions, makes it highly valuable. thieme.denii.ac.jp Understanding the methods for its introduction (tert-butylation) provides a broader chemical context for the formation of tert-butyl esters and ethers.

Traditional methods for forming tert-butyl esters include the condensation of carboxylic acids with tert-butanol or isobutene gas, typically catalyzed by strong acids like concentrated sulfuric acid. thieme.denii.ac.jparkat-usa.org Another common strategy involves the use of specific tert-butylating agents, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme.denii.ac.jp

However, many of these conventional methods have limitations, such as the use of hazardous reagents or poor applicability to certain substrates like free amino acids, which have low solubility in organic solvents. thieme.denii.ac.jp To address these challenges, newer methods have been developed. A notable recent advancement is the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (B1210297) (t-BuOAc), which functions as both the solvent and the tert-butylating agent. nii.ac.jporganic-chemistry.org This system has proven to be a simple, safe, and powerful method for the tert-butylation of free amino acids, carboxylic acids, and alcohols, achieving high yields in significantly shorter reaction times compared to conventional approaches. thieme.deorganic-chemistry.org

The table below outlines several common and novel methods for tert-butylation.

Table 2. Overview of tert-Butylation Methods in Organic Synthesis
MethodReagents & CatalystsSubstrate TypeKey FeaturesReference
Acid-Catalyzed AlkylationIsobutene or tert-Butanol; concentrated H₂SO₄ or Triflic acidPhenols, Naphthols, Carboxylic acidsClassic method; uses strong, corrosive acids. thieme.dearkat-usa.org
Friedel-Crafts Alkylationtert-Butyl halide (e.g., t-BuBr); Lewis acid (e.g., AlCl₃) or Silica (B1680970) gelAromatic compounds, PhenolsSilica gel can serve as an effective, milder catalyst. arkat-usa.orgresearchgate.net
Acylation/Esterification AgentDi-tert-butyl dicarbonate (Boc₂O)Carboxylic acids, AminesWidely used for Boc protection; can be used for esterification. thieme.denii.ac.jporgsyn.org
Tf₂NH-Catalyzed ButylationBis(trifluoromethanesulfonyl)imide (Tf₂NH); tert-Butyl acetateFree amino acids, Carboxylic acids, AlcoholsSimple, safe, and high-yielding; avoids hazardous reagents like perchloric acid. thieme.denii.ac.jporganic-chemistry.org
Metal-Free Ester Synthesistert-Butyl hydroperoxide (TBHP)Benzyl cyanidesNovel protocol involving C-CN bond cleavage and C-O bond formation. rsc.org

Purification and Isolation Techniques for Peroxyesters in Research Contexts

The isolation and purification of the target compound from a crude reaction mixture is a critical step to obtain a product of high purity, which is essential for accurate characterization and subsequent applications. For peroxyesters, which can be thermally sensitive, the choice of purification technique is paramount. wikipedia.org In a research context, several standard and advanced methods are employed.

Chromatography is one of the most powerful and widely used techniques for the separation and purification of organic compounds. kngac.ac.inlongdom.org

Column Chromatography: This is a fundamental preparative technique used to isolate compounds from a mixture. hilarispublisher.com The crude peroxyester product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. kngac.ac.in Separation occurs based on the differential adsorption of the components to the stationary phase; less polar compounds typically elute faster. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity and can be used for both analytical and preparative-scale purification. hilarispublisher.com The principle is similar to column chromatography, but the mobile phase is pumped through the column under high pressure, allowing for faster and more efficient separations. hilarispublisher.com

Crystallization/Recrystallization is a common technique for purifying solid organic compounds. It relies on the differences in solubility of the compound and impurities in a particular solvent. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

Extraction and Washing are techniques primarily used to remove impurities from a reaction mixture before final purification. rsc.org This often involves liquid-liquid extraction, where the crude product, dissolved in an organic solvent, is washed with aqueous solutions to remove salts, acids, or bases. For example, a reaction mixture might be washed with a saturated aqueous solution of sodium bicarbonate to neutralize and remove acidic byproducts or with saturated ammonium chloride to quench certain organometallic reagents. orgsyn.org

The following table summarizes these key purification techniques applicable to peroxyesters in a research setting.

Table 3. Purification and Isolation Techniques for Peroxyesters
TechniquePrinciple of SeparationApplicability & Considerations for PeroxyestersReference
Column ChromatographyDifferential adsorption of components onto a solid stationary phase (e.g., silica gel).Highly effective for separating peroxyesters from byproducts and unreacted starting materials. Choice of eluent is critical for good separation. kngac.ac.inhilarispublisher.com
RecrystallizationDifference in solubility between the target compound and impurities in a given solvent at different temperatures.Suitable for solid peroxyesters. Requires finding a solvent in which the compound is soluble when hot but sparingly soluble when cold.
Liquid-Liquid Extraction (Washing)Differential solubility of components in two immiscible liquid phases (typically an organic solvent and an aqueous solution).Used as a preliminary purification step to remove water-soluble impurities like salts, acids, or bases from the crude product. orgsyn.orgrsc.org
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on differential partitioning between a stationary and a high-pressure liquid mobile phase.Used for achieving very high purity, often for analytical purposes but also applicable on a preparative scale. hilarispublisher.com

Decomposition Pathways and Radical Generation Mechanisms of Tert Butyl Isononaneperoxoate

Fundamental Homolytic Cleavage of the O-O Bond

The decomposition of tert-butyl isononaneperoxoate, like other organic peroxides, is initiated by the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. nih.govnih.govsemanticscholar.org This bond is inherently unstable and susceptible to breaking when subjected to energy in the form of heat or light. atamanchemicals.com

Primary Decomposition and Diradical Formation

The primary step in the decomposition process is the scission of the O-O bond, which results in the formation of two radical species: a tert-butoxyl radical and an isononanoyloxyl radical. nih.govatamanchemicals.com This process is known as homolytic cleavage because the bonding electron pair is evenly distributed between the two resulting fragments. libretexts.org

The reaction can be represented as: C8H17C(O)OOC(CH3)3 → C8H17C(O)O• + •OC(CH3)3

The formation of these initial radicals is a critical step, as they are highly reactive and will subsequently drive further reactions. The bulky tert-butyl group contributes to the weakening of the O-O bond, facilitating its cleavage. atamanchemicals.com The concept of a diradical system can arise in such reactions, particularly in theoretical considerations where the spin states of the resulting radicals are analyzed. reddit.com

Subsequent Fragmentation Processes

Following the initial homolytic cleavage, the generated radicals can undergo several fragmentation pathways. These secondary reactions are often rapid and lead to the formation of more stable molecules and other radical species.

β-Scission of the tert-Butoxyl Radical: The tert-butoxyl radical is known to undergo β-methyl scission, a process where a methyl radical is cleaved, resulting in the formation of acetone (B3395972), a stable ketone. nih.govmdpi.com This is a common pathway for tert-butoxyl radicals and is a significant source of methyl radicals in systems where tert-butyl peroxides are used as initiators. nih.gov The reaction is as follows: •OC(CH3)3 → (CH3)2C=O + •CH3

Decarboxylation of the Isononanoyloxyl Radical: The isononanoyloxyl radical can lose a molecule of carbon dioxide (CO2) to form an octyl radical. This decarboxylation is a common fate for acyloxyl radicals. C8H17C(O)O• → C8H17• + CO2

The fragmentation of the initial radicals is a complex process that can lead to a variety of products. The specific fragmentation pathways and the resulting product distribution can be influenced by factors such as temperature, pressure, and the solvent environment. researchgate.netpharmacy180.comlibretexts.org The stability of the resulting radicals and neutral molecules often dictates the predominant fragmentation route. libretexts.org

Thermally Induced Decomposition Kinetics and Mechanisms

The rate at which this compound decomposes is highly dependent on temperature. The study of its thermal decomposition kinetics provides valuable insights into its stability and reactivity as a radical initiator.

Determination of Activation Energies and Pre-exponential Factors

The kinetics of the thermal decomposition of peroxyesters like this compound are often described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). youtube.comdvikan.no The activation energy represents the minimum energy required for the decomposition reaction to occur, while the pre-exponential factor is related to the frequency of collisions with the correct orientation for reaction. youtube.comresearchgate.net

These parameters are typically determined experimentally by measuring the decomposition rate at various temperatures. nih.govyoutube.com Methods like differential scanning calorimetry (DSC) and adiabatic calorimetry can be employed to study the thermal decomposition and calculate these kinetic parameters. nih.govsemanticscholar.org For tert-butyl peroxy-3,5,5-trimethylhexanoate, a structurally similar compound, the activation energy was determined to be 132.49 kJ/mol. nih.gov

Interactive Data Table: Kinetic Parameters for Peroxyester Decomposition

PeroxyesterActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)MethodReference
tert-Butyl peroxy-3,5,5-trimethylhexanoate132.49Not SpecifiedDSC/Adiabatic Calorimetry nih.govsemanticscholar.org
tert-Butyl peroxy-2-ethylhexanoateNot SpecifiedNot SpecifiedCalorimetry researchgate.net
tert-Amyl peroxyacetateNot SpecifiedNot SpecifiedTubular Reactor/FT-IR researchgate.net

Influence of Temperature and Pressure on Decomposition Rate

Temperature has a significant impact on the decomposition rate of this compound. As the temperature increases, the rate of decomposition accelerates exponentially, consistent with the Arrhenius equation. atamanchemicals.comnih.gov This is because at higher temperatures, a larger fraction of molecules possesses sufficient energy to overcome the activation energy barrier for O-O bond cleavage. atamanchemicals.com

Pressure can also influence the decomposition kinetics of organic peroxides. researchgate.netrsc.org Studies on related tert-butyl peroxyesters have shown that increased pressure can affect the decomposition rate. researchgate.net For some peroxides, an increase in pressure can lead to a higher initial reaction temperature for decomposition. nih.gov The influence of pressure is often related to its effect on the volume of activation and the cage effect, where solvent molecules can hinder the separation of the newly formed radicals.

Solvent Effects on Thermal Decomposition Kinetics

The choice of solvent can affect the kinetics of the thermal decomposition of peroxyesters. The solvent can influence the stability of the transition state for bond cleavage and can also participate in subsequent radical reactions. For instance, in the decomposition of tert-butyl peroxy-3,5,5-trimethylhexanoate, the presence of acidic or alkaline substances was found to alter the thermal hazard and decomposition kinetics. nih.govsemanticscholar.org Studies on other peroxides have been conducted in solvents like n-heptane to understand the decomposition mechanism in a relatively inert hydrocarbon environment. researchgate.net The solvent can influence the rate of bimolecular reactions, such as hydrogen atom transfer, competing with unimolecular fragmentation pathways like β-scission. nih.gov

Induced Decomposition and Chain Transfer Reactions

The decomposition of this compound, like other organic peroxides, is not solely dependent on thermal homolysis. Its breakdown can be significantly influenced by its chemical environment, leading to induced decomposition pathways and participation in chain transfer events, particularly within polymerization systems.

Radical-induced decomposition occurs when a pre-existing free radical attacks the peroxide molecule, causing its cleavage at temperatures lower than those required for spontaneous thermal decomposition. nih.gov This process is a chain reaction where the radicals generated from the peroxide decomposition can themselves induce the breakdown of more peroxide molecules. The primary mechanism for this is a direct attack on the peroxide bond, known as a bimolecular homolytic substitution (S_H2) reaction. researchgate.net

In the context of this compound, a radical species (R•) present in the system can attack one of the peroxidic oxygen atoms. This interaction leads to the scission of the weak oxygen-oxygen bond, generating a stable molecule and a new radical.

Reaction Scheme: Radical-Induced Decomposition

R• + (CH₃)₃C-OO-C(O)R' → (CH₃)₃C-OR + R'C(O)O•

In radical polymerization, this compound serves as an initiator, and its decomposition products interact directly with monomer units and growing polymer chains. rsc.org The primary radicals generated from its decomposition add to the carbon-carbon double bond of vinyl monomers, creating an active center that initiates the growth of a polymer chain. wikipedia.orgopenstax.org

A significant interaction is chain transfer to the initiator , a process where a growing polymer chain radical (P•) attacks an intact peroxide molecule instead of a monomer. This reaction terminates the existing polymer chain and creates a new radical from the initiator, which in turn can start a new chain. wikipedia.org Peroxide initiators are known to be particularly susceptible to this type of chain transfer. wikipedia.org

Reaction Scheme: Chain Transfer to Initiator

P• + (CH₃)₃C-OO-C(O)R' → P-O-C(CH₃)₃ + R'C(O)O•

Radical Species Generated from this compound Decomposition

The primary event in the decomposition of this compound is the homolytic cleavage of the oxygen-oxygen bond. This initial scission produces two distinct radical species: a tert-butoxy (B1229062) radical and an isononanoyloxy radical. cdnsciencepub.com These primary radicals are highly reactive and undergo subsequent transformations that define the initiation and secondary reaction pathways.

The tert-butoxy radical, (CH₃)₃CO•, is a key intermediate formed during the decomposition. Once generated, it primarily follows two competitive reaction pathways: hydrogen abstraction and β-scission. rsc.orgtandfonline.com

Hydrogen Abstraction: The tert-butoxy radical can abstract a hydrogen atom from a suitable donor molecule (RH), such as a solvent, monomer, or polymer chain, to form tert-butyl alcohol. nih.govrsc.org This is a common pathway, especially in the presence of molecules with weakly bonded hydrogens. cdnsciencepub.com

(CH₃)₃CO• + RH → (CH₃)₃COH + R•

β-Scission: This unimolecular fragmentation process involves the cleavage of a carbon-carbon bond beta to the oxygen atom. The tert-butoxy radical decomposes into a molecule of acetone and a highly reactive methyl radical (•CH₃). rsc.orgwikipedia.org This reaction becomes more significant at higher temperatures. rsc.org

(CH₃)₃CO• → (CH₃)₂C=O + •CH₃

The competition between these two pathways is influenced by factors such as temperature, solvent polarity, and the bond dissociation energy of the H-donor. nih.govacs.org

Table 1: Competing Reactions of the tert-Butoxy Radical

Reaction PathwayProductsInfluencing Factors
Hydrogen Abstraction tert-Butyl alcohol, Alkyl radical (R•)Presence of H-donors, Lower temperatures
β-Scission Acetone, Methyl radical (•CH₃)Higher temperatures, Solvent polarity

The second primary radical formed is the isononanoyloxy radical (C₈H₁₇C(O)O•). Carboxy-centered radicals of this type are often unstable and prone to rapid unimolecular decomposition. cdnsciencepub.com The isononanoyloxy radical undergoes a swift decarboxylation, losing a molecule of carbon dioxide to generate a primary isononyl radical (•C₈H₁₇). orgoreview.com This decarboxylation is a key step in the generation of the alkyl radicals that participate in polymerization initiation.

Reaction Scheme: Decarboxylation

C₈H₁₇C(O)O• → •C₈H₁₇ + CO₂

The stability of the resulting alkyl radical can influence the rate of decomposition of the parent perester. cdnsciencepub.com The isononyl radical is a primary alkyl radical that is highly reactive and will readily engage in further reactions.

Addition to Monomer: Both the isononyl radical and the methyl radical can add across the double bond of a monomer, thereby initiating a new polymer chain. openstax.orgcdnsciencepub.com This is the desired outcome when using the peroxide as a polymerization initiator.

Hydrogen Abstraction: These alkyl radicals can abstract hydrogen atoms from solvent molecules or other species, leading to the formation of isononane and methane, respectively. cdnsciencepub.com

Radical Combination: Two radicals can combine in a termination step. For example, a methyl radical could combine with an isononyl radical.

A comprehensive analysis of the final products from the decomposition of this compound would reveal a mixture of compounds derived from these various radical pathways.

Table 2: Expected Decomposition Products and Their Radical Origins

ProductPrecursor Radical(s)Formation Pathway
tert-Butyl alcohol (CH₃)₃CO•Hydrogen Abstraction
Acetone (CH₃)₃CO•β-Scission
Methane •CH₃Hydrogen Abstraction
Carbon Dioxide C₈H₁₇C(O)O•Decarboxylation
Isononane •C₈H₁₇Hydrogen Abstraction
Polymer Chains •CH₃, •C₈H₁₇Addition to Monomer

Kinetic and Mechanistic Studies on Tert Butyl Isononaneperoxoate

Advanced Kinetic Modeling of Decomposition Processes

The thermal decomposition of organic peroxides like tert-butyl isononaneperoxoate is a complex process that can be influenced by factors such as temperature, pressure, and the surrounding chemical environment. Advanced kinetic modeling provides a quantitative framework for understanding and predicting the rate of decomposition under various conditions.

Isothermal and Dynamic Thermoanalytical Investigations

Thermoanalytical techniques are instrumental in studying the thermal behavior of reactive chemicals. Isothermal and dynamic (non-isothermal) methods, such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), are widely employed to investigate the decomposition of organic peroxides. nih.govresearchgate.net

In a typical DSC experiment, a sample of this compound would be heated at a constant rate (dynamic) or held at a specific temperature (isothermal), and the heat flow to or from the sample is measured. This allows for the determination of key thermal hazard parameters, such as the onset temperature of decomposition (T0), the temperature of the peak exothermic activity (Tp), and the total heat of decomposition (ΔH). nih.gov For instance, studies on the structurally similar tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH) have shown a single exothermic decomposition peak, with the T0 and Tp values increasing with the heating rate. nih.gov

ARC experiments provide data under near-adiabatic conditions, which are more representative of large-scale industrial processes where heat dissipation can be limited. These experiments measure the self-heating rate of the substance as a function of temperature, allowing for the determination of the time to maximum rate (TMR), a critical parameter for assessing thermal runaway potential. researchgate.net

The data obtained from these thermoanalytical investigations form the basis for developing robust kinetic models.

Application of Arrhenius and Non-Model Kinetic Equations

The kinetic parameters of the decomposition of this compound, primarily the activation energy (Ea) and the pre-exponential factor (A), can be determined by applying kinetic models to the experimental data obtained from thermoanalytical methods.

The Arrhenius equation is a fundamental relationship in chemical kinetics that describes the temperature dependence of reaction rates. For a first-order decomposition reaction, the rate constant (k) is given by:

k = A exp(-Ea / (RT))

where R is the universal gas constant and T is the absolute temperature. By conducting experiments at different temperatures, the values of A and Ea can be determined. For many tert-butyl peroxyesters, the decomposition is observed to follow first-order kinetics over several half-lives. researchgate.net

Non-model kinetic equations , also known as isoconversional methods (model-free), offer a powerful approach to analyze data from dynamic experiments. nih.gov These methods, such as the Friedman, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS) methods, allow for the determination of the activation energy as a function of the extent of conversion without assuming a specific reaction model. nih.gov This is particularly useful for complex decomposition processes that may involve multiple steps with varying activation energies. Studies on other organic peroxides have shown that the activation energy can indeed vary with the degree of conversion, indicating a complex reaction mechanism. nih.gov

Below is a representative table of kinetic parameters for the decomposition of various tert-butyl peroxy esters, which provides an insight into the expected range for this compound.

CompoundActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Method
tert-Butyl Peroxy-3,5,5-trimethylhexanoate132.49Not ReportedDSC
tert-Butyl Peroxybenzoate~140Not ReportedFT-IR
tert-Butyl Peroxyacetate~140Not ReportedFT-IR
tert-Butyl Peroxypivalate~120Not ReportedFT-IR

This table is illustrative and compiled from data on analogous compounds. Specific values for this compound would require direct experimental measurement.

Spectroscopic Investigations of Radical Intermediates

The decomposition of this compound proceeds via the formation of highly reactive radical intermediates. Spectroscopic techniques are indispensable for the direct detection and characterization of these transient species, providing crucial insights into the reaction mechanism.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying species with unpaired electrons, such as free radicals. researchgate.net EPR spectroscopy can provide information about the structure and environment of radical intermediates.

The thermolysis of this compound is expected to initially produce a tert-butoxyl radical and an isononanoyloxyl radical. The isononanoyloxyl radical can then undergo further reactions, such as decarboxylation to form an octyl radical. EPR spectroscopy, often in conjunction with spin trapping techniques, can be used to identify these radicals. nih.gov Spin traps are molecules that react with short-lived radicals to form more stable radicals that can be more easily detected by EPR. nih.gov For example, 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is a common spin trap used to detect oxygen-centered radicals. acs.org

In-Situ Spectroscopic Monitoring of Decomposition Reactions

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing dynamic information about the concentrations of reactants, intermediates, and products. For the study of this compound decomposition, techniques such as in-situ Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

In-situ FT-IR spectroscopy can monitor the disappearance of the characteristic peroxide and carbonyl absorption bands of the parent molecule and the appearance of new bands corresponding to decomposition products like esters, alcohols, and carbon dioxide. researchgate.net This allows for the determination of the reaction rate under various conditions.

While technically challenging due to the presence of paramagnetic species which can broaden NMR signals, in-situ NMR has been used to study the thermal decomposition of other organic compounds. semanticscholar.org It can provide detailed structural information about the diamagnetic products formed during the decomposition process. The development of advanced techniques and instrumentation continues to expand the applicability of in-situ spectroscopy for mechanistic studies of complex reactions.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for elucidating complex reaction mechanisms at the molecular level. Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide detailed insights into the decomposition pathways of this compound that may be difficult to obtain experimentally. nih.govsemanticscholar.org

These computational approaches can be used to:

Calculate the bond dissociation energies of the peroxide O-O bond and other bonds within the molecule, helping to predict the initial steps of decomposition. researchgate.net

Map the potential energy surface of the decomposition reaction, identifying transition states and intermediates. nih.gov

Determine the activation energies and reaction enthalpies for different possible reaction pathways, allowing for a comparison of their feasibility. nih.gov

Investigate the influence of solvent on the reaction mechanism by using implicit or explicit solvation models. nih.gov

For example, computational studies on the decomposition of tert-butyl peroxyformate have revealed the role of catalysts and solvents in modulating the reaction mechanism, showing how a seemingly simple decomposition can proceed through complex, multi-step pathways. nih.gov Similar computational investigations on this compound could elucidate the competition between one-bond and concerted two-bond scission mechanisms, and the subsequent fate of the resulting radical intermediates. researchgate.net The synergy between computational predictions and experimental observations is crucial for developing a comprehensive understanding of the reaction mechanism.

Quantum Mechanical Studies of O-O Bond Scission

The initiation step in the thermal decomposition of this compound is the homolytic cleavage of the labile O-O bond, which results in the formation of a tert-butoxyl radical and an isononanoyloxyl radical. The energy required for this bond scission, known as the bond dissociation energy (BDE), is a key parameter governing the rate of initiation. Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) and high-level ab initio methods, have proven to be invaluable for accurately predicting the O-O BDE of organic peroxides. wayne.educhemrxiv.orgresearchgate.net

While specific quantum mechanical studies on this compound are not extensively available in the public literature, a wealth of research on structurally similar tert-butyl peroxyesters allows for a detailed and scientifically accurate discussion of the principles and expected findings. Computational studies on various peroxides have shown that the nature of the substituent groups can influence the O-O bond strength. wayne.edu For instance, electron-withdrawing groups can affect the stability of the resulting radicals and, consequently, the BDE.

A variety of DFT functionals and basis sets have been benchmarked for their ability to accurately calculate O-O BDEs in peroxides. chemrxiv.orgresearchgate.net Functionals such as the ωB97 family and M06-2X have demonstrated good performance in reproducing experimental or high-level ab initio (e.g., CBS-APNO, G4) BDE values. wayne.edu These studies consistently show that the O-O bond in tert-butyl peroxyesters is significantly weaker than other covalent bonds in the molecule, confirming it as the primary site of thermal decomposition.

The calculated O-O bond dissociation energies for a series of analogous tert-butyl peroxyesters are presented in the interactive table below. These values, obtained from various computational studies, provide a representative range for the expected BDE of this compound.

Table 1: Calculated O-O Bond Dissociation Energies (BDE) of Representative Peroxides using Quantum Mechanical Methods

Peroxide Compound Computational Method Basis Set Calculated O-O BDE (kcal/mol)
Di-tert-butyl peroxide CBS-APNO - 42.35 wayne.edu
Di-tert-butyl peroxide Photoacoustic Calorimetry (Experimental) - 42.9 wayne.edu
Diacetyl peroxide G2 - 36.9 wayne.edu
Diacetyl peroxide CBS-APNO - 32.87 wayne.edu

This table is interactive. Users can sort the data by clicking on the column headers.

The data indicates that the O-O BDE for peroxides typically falls in the range of 30-50 kcal/mol. The isononanoyl group in this compound, being an electron-donating alkyl group, is expected to result in a BDE within this range, comparable to other tert-butyl peroxyesters. The computational approach allows for a systematic investigation of how structural modifications to the acyl group would impact the initiation efficiency, providing a valuable tool for designing initiators with tailored decomposition kinetics.

Molecular Dynamics Simulations of Radical Propagation

While specific MD simulation studies focusing on the radical propagation initiated by this compound are not readily found in the literature, the general principles and methodologies are well-established in the field of polymer chemistry. mdpi.comsemanticscholar.org An MD simulation would typically involve the following steps:

System Setup: A simulation box is constructed containing the initiator radicals (tert-butoxyl and isononanoyloxyl), monomer units (e.g., ethylene (B1197577), vinyl chloride), and solvent molecules (if any).

Force Field: A suitable force field is chosen to describe the interactions between all atoms in the system. For reactive systems, a reactive force field (e.g., ReaxFF) or a quantum mechanics/molecular mechanics (QM/MM) approach may be employed to accurately model bond breaking and formation. chemrxiv.org

Simulation: The system is evolved over time by integrating Newton's equations of motion. This allows for the tracking of the trajectories of individual atoms and molecules.

MD simulations can provide valuable insights into several aspects of the radical propagation process:

Radical Diffusion and Collision: The simulations can model the diffusion of the initiator and monomer radicals through the reaction medium and calculate their collision frequencies.

Reaction Probabilities: By analyzing the trajectories and energies of colliding species, the probability of a successful reaction (i.e., radical addition to a monomer) can be estimated.

Chain Growth and Termination: The simulation can track the growth of polymer chains as radicals add to monomers. It can also capture termination events, such as the combination or disproportionation of two radical chains.

Solvent Effects: The influence of the solvent on radical diffusion, stability, and reactivity can be explicitly studied by including solvent molecules in the simulation box.

The table below outlines the key parameters and potential outputs of a hypothetical molecular dynamics simulation of radical propagation initiated by this compound.

Table 2: Parameters and Potential Outputs of a Molecular Dynamics Simulation of Radical Propagation

Simulation Parameter Description Potential Output
System Composition Radicals (tert-butoxyl, isononanoyloxyl), Monomers, Solvent Reaction pathways, intermediate structures
Force Field Describes interatomic potentials (e.g., AMBER, CHARMM, ReaxFF) Energy profiles of reaction steps
Temperature & Pressure Controlled thermodynamic conditions Rate constants for propagation and termination
Simulation Time Length of the simulation (nanoseconds to microseconds) Polymer chain length distribution

This table is interactive. Users can sort the data by clicking on the column headers.

While all-atom MD simulations are computationally intensive, they provide a level of detail that is inaccessible through experimental means alone. mdpi.com By bridging the gap between quantum mechanical calculations of individual reaction steps and macroscopic kinetic models, molecular dynamics simulations are a crucial tool for a comprehensive understanding of the complex processes involved in radical polymerization initiated by this compound.

Applications of Tert Butyl Isononaneperoxoate in Polymer Science and Materials Synthesis

Initiation of Free Radical Polymerization

As a thermal initiator, tert-Butyl isononaneperoxoate decomposes upon heating to generate highly reactive tert-butoxy (B1229062) and isononanoyloxy radicals. These radicals initiate the polymerization process by adding to a monomer unit, creating a new radical that propagates to form a polymer chain. The efficiency and rate of this initiation are highly dependent on the reaction temperature, which is chosen based on the initiator's decomposition kinetics. The reactivity of this compound is often characterized by its half-life—the time it takes for half of the peroxide to decompose at a specific temperature.

Table 1: Half-Life Data for this compound
Half-Life (t½)Temperature (°C)Temperature (°F)
0.1 hours135275
1 hour114237
10 hours94201

This data, derived from analysis in chlorobenzene, indicates the initiator's suitability for polymerization processes operating in the 90-140°C range.

Bulk polymerization involves the polymerization of a monomer in its pure form, without any solvent. This compound is frequently used in these systems due to its solubility in organic monomers and its suitable decomposition temperature range. A primary application is in the high-pressure polymerization of ethylene (B1197577) to produce low-density polyethylene (B3416737) (LDPE). strikinglycdn.comqfperoxide.comrozhmch.com In these processes, which operate at extremely high pressures and temperatures, the initiator's controlled decomposition is key to managing the reaction rate and heat generation. google.com

Another documented use is in the synthesis of acrylic-based copolymers. For instance, in the preparation of a terpolymer from methyl methacrylate, styrene (B11656), and maleic anhydride, tert-butyl peroxyisononanoate was used as part of the initiator system. epo.orgscribd.com The polymerization was conducted in stages at temperatures between 44°C and 110°C, demonstrating the initiator's utility across a spectrum of thermal conditions. epo.orgscribd.com

In solution polymerization, the monomer and initiator are dissolved in a non-reactive solvent. This method helps to control viscosity and dissipate the heat of polymerization more effectively than bulk systems. This compound is an effective initiator for the solution (co)polymerization of acrylates and methacrylates, particularly for the manufacturing of coatings, within a temperature range of 100-175°C. rozhmch.com The choice of solvent and initiator concentration allows for fine-tuning of the polymer's molecular weight and architecture.

Emulsion polymerization involves polymerizing monomers in an aqueous medium with the aid of a surfactant. This technique is typically initiated by water-soluble species. This compound is an oil-soluble organic peroxide, and its primary applications are in bulk, solution, and suspension systems where it can readily dissolve in the monomer phase. While oil-soluble initiators can be utilized in emulsion polymerization, where they are presumed to initiate polymerization within monomer droplets or micelles, specific industrial applications and detailed mechanistic studies for this compound in these systems are not widely documented in scientific literature.

Suspension polymerization is a process where monomer droplets are dispersed in an aqueous phase and polymerized as individual, small-scale bulk reactors. As a monomer-soluble initiator, this compound is well-suited for this technique. It is dissolved in the monomer before being suspended in water. The polymerization is then initiated by heat, proceeding within each droplet.

This initiator is used for the bulk and suspension (co)polymerization of acrylates and methacrylates at temperatures ranging from 90-130°C. qfperoxide.com It is also effective for the (co)polymerization of styrene in suspension systems within a 90-140°C temperature range. qfperoxide.comgoogle.com Patents describing the production of polymer beads also list tert-butyl-peroxy 3,5,5-trimethylhexanoate (a synonym) as a preferred initiator for the process.

Influence on Polymer Microstructure and Macromolecular Properties

The characteristics of a polymerization initiator, including its decomposition rate and efficiency, have a profound impact on the resulting polymer's properties, such as molecular weight and its distribution.

The molecular weight of a polymer is inversely related to the concentration of the initiator. A higher rate of initiation, achieved by using a higher initiator concentration or operating at a temperature where its half-life is short, generates a larger number of polymer chains. This typically results in a lower average molecular weight. Conversely, a lower initiation rate allows chains to grow longer before termination, leading to higher molecular weight polymers.

The thermal decomposition profile of this compound allows for strategic control over these properties. By selecting a temperature that corresponds to a desired half-life, operators can regulate the supply of free radicals throughout the reaction.

Table 2: Examples of Polymers Synthesized Using this compound and Their Properties
Polymer TypePolymerization SystemResulting Molecular Property
Acrylic Terpolymer (MMA/Styrene/Maleic Anhydride)BulkWeight-Average Molecular Weight (Mw) ≈ 150,000 g/mol. epo.orgscribd.com
Ethylene-based CopolymersHigh-Pressure BulkNumber-Average Molecular Weight (Mn) up to 25,000 g/mol.
Ethylene-based CopolymersHigh-Pressure BulkWeight-Average Molecular Weight (Mw) up to 70,000 g/mol.
Ethylene-based Copolymers (LDPE)High-Pressure BulkPolydispersity Index (PDI) is broad, typically ranging from 1.3 to 5. rozhmch.com

Note: The properties cited often result from processes where this compound may be used in combination with other initiators or chain transfer agents to achieve specific targets.

In the production of an acrylic terpolymer, a system including this compound yielded a polymer with a weight-average molecular weight (Mw) of approximately 150,000 g/mol . epo.orgscribd.com In the high-pressure synthesis of ethylene copolymers, this class of initiator contributes to polymers with a characteristically broad molecular weight distribution, or a high Polydispersity Index (PDI), which can range from 1.3 to 5. This broad distribution is a defining feature of LDPE and influences its mechanical and flow properties. rozhmch.com

End-Group Functionality and Polymer Architecture

The fragments of the initiator become incorporated as the end-groups of the polymer chains. Consequently, polymers initiated with this compound will possess end-groups derived from these radicals, such as tert-butoxy or isononanoyloxy groups. The specific end-group distribution depends on the relative reactivity of the initial radicals and the monomer, as well as the reaction conditions.

The nature of these end-groups can affect the polymer's properties, including its thermal stability and subsequent reactivity. For instance, the presence of an ester group at the chain end can be a site for subsequent chemical modification, although this is not a primary application of this initiator.

In terms of polymer architecture, as a conventional free-radical initiator, this compound typically leads to the formation of linear or branched polymers with a broad molecular weight distribution. The degree of branching can be influenced by chain transfer reactions, which are common in free-radical polymerization. The architecture is generally less controlled compared to polymers synthesized via controlled radical polymerization techniques.

Controlled Radical Polymerization (CRP) Applications

Controlled Radical Polymerization (CRP) techniques offer precise control over molecular weight, polydispersity, and polymer architecture. While organic peroxides can be used in some CRP methods, the direct application of this compound in the most common CRP techniques is not widely documented in scientific literature.

This compound in RAFT Polymerization

However, the scientific literature predominantly focuses on azo compounds like 2,2′-azobis(isobutyronitrile) (AIBN) as initiators for RAFT polymerization due to their predictable decomposition kinetics. nih.gov While this compound can generate radicals, its suitability and efficiency specifically for RAFT polymerization are not well-established in published research. The rate of initiation from the peroxide would need to be carefully matched with the RAFT agent's transfer constants to achieve good control over the polymerization.

Potential for Other CRP Techniques

Other major CRP techniques include Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP).

Atom Transfer Radical Polymerization (ATRP): ATRP relies on a transition metal catalyst to reversibly activate and deactivate a dormant species, typically an alkyl halide. cmu.educmu.edu Conventional radical initiators like this compound are generally not used in standard ATRP systems, as the initiation mechanism is fundamentally different.

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer chain. wikipedia.org This process is typically initiated by an alkoxyamine initiator, which contains both the initiating radical precursor and the nitroxide mediating agent in one molecule. sigmaaldrich.com While some NMP systems can be initiated with a conventional initiator in the presence of a nitroxide mediator, the use of this compound for this purpose is not a common or well-documented practice.

Crosslinking and Curing of Polymeric Materials

A significant application of this compound is in the crosslinking and curing of various polymeric materials. atamanchemicals.com This process enhances the mechanical properties, thermal stability, and chemical resistance of the polymers by forming a three-dimensional network structure.

The peroxide is widely used for the curing of unsaturated polyester (B1180765) resins, often in combination with a cobalt accelerator. atamanchemicals.comnouryon.com This system is employed in hot press molding applications such as Sheet Molding Compound (SMC), Dough Molding Compound (DMC), and Bulk Molding Compound (BMC). atamanchemicals.com The curing process typically occurs at elevated temperatures. atamanchemicals.com

This compound also serves as a crosslinking agent for various elastomers, including natural and synthetic rubbers, as well as thermoplastic polyolefins. atamanchemicals.comatamankimya.com In the rubber industry, it is used in the vulcanization process to strengthen the material by creating crosslinks between polymer chains, which improves mechanical properties, wear resistance, and thermal stability. atamanchemicals.com

The selection of a peroxide for crosslinking depends on its decomposition temperature. The following table provides a comparison of curing temperatures for different peroxides, illustrating the operational range for these initiators.

InitiatorCuring Temperature (°C)
Dicumyl peroxide160
Di-t-butyl peroxide175
2,5-Dimethyl-2,5-di(t-butyl-peroxy)hexane185
n-Butyl-4,4-bis(t-butyl peroxy)valerate160

This table presents comparative data for other peroxides to illustrate the range of curing temperatures. Data for this compound indicates its use in hot press molding formulations in the temperature range of 120 - 170°C. atamanchemicals.com

Grafting onto Substrates and Surface Modification

Grafting is a technique used to modify the surface properties of a polymer by covalently attaching polymer chains of a different composition. This can be achieved by creating active sites on the substrate polymer backbone, which can then initiate the polymerization of a second monomer.

Free-radical-induced grafting is a common method where initiators are used to generate radicals that can abstract atoms from the substrate polymer, creating macro-radicals on its surface. This compound, as a source of reactive tert-butoxy radicals, has the potential to be used in such processes. These radicals can abstract hydrogen atoms from a polymer backbone, creating sites for graft polymerization.

While the general principle of using peroxides for grafting is well-established, specific studies detailing the use of this compound for surface modification and grafting are not extensively reported. The effectiveness of this method would depend on the nature of the substrate polymer and the reaction conditions. The process of surface modification can introduce polar functional groups, which can improve properties like wettability. azom.com

Characterization of Polymers Synthesized with Tert Butyl Isononaneperoxoate

Molecular Weight and Distribution Analysis

The molecular weight and its distribution are fundamental characteristics of a polymer, significantly influencing its mechanical, rheological, and processing properties. Precise determination of these parameters is essential for quality control and for tailoring polymers to specific applications.

Gel Permeation Chromatography (GPC) Methodologies

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. lcms.cz The method separates polymer molecules based on their hydrodynamic volume in solution. Smaller molecules can permeate more of the pores within the chromatography column packing material, resulting in longer elution times, whereas larger molecules elute more quickly. researchgate.net

For polymers synthesized via free-radical polymerization using tert-Butyl isononaneperoxoate, GPC analysis is typically conducted using tetrahydrofuran (B95107) (THF) as the eluent at a controlled flow rate and temperature (e.g., 40 °C). lcms.cz A differential refractive index (DRI) detector is commonly employed to measure the concentration of the polymer as it elutes. The system is calibrated using narrow molecular weight standards, such as polystyrene, to generate a calibration curve that relates elution time to molecular weight. rsc.org From the resulting chromatogram, several key parameters are calculated: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. A PDI value greater than 1 indicates a distribution of polymer chain lengths, which is characteristic of polymers produced by free-radical initiation.

Table 1: Hypothetical GPC Analysis Results for Poly(butyl acrylate) Synthesized with this compound This table presents illustrative data typical for polymers synthesized under similar conditions.

Sample IDMn (g/mol)Mw (g/mol)Polydispersity Index (PDI)
PBA-145,00092,0002.04
PBA-252,500110,0002.10
PBA-338,00081,0002.13

Light Scattering Techniques for Absolute Molecular Weight Determination

While GPC with conventional calibration is effective, its accuracy depends on the structural similarity between the sample and the calibration standards. To obtain the absolute molecular weight, independent of elution time, GPC systems can be equipped with a multi-angle light scattering (MALS) detector. researchgate.net

The MALS detector measures the intensity of light scattered by the polymer molecules at various angles as they elute from the column. The intensity of the scattered light is directly proportional to the product of the polymer's concentration and its molar mass. By combining the MALS data with the concentration data from a DRI detector, the absolute molecular weight can be calculated for each elution slice without reliance on column calibration standards. This approach is particularly valuable for novel polymers or those with complex architectures where suitable standards are not available.

Spectroscopic Probing of Polymer Architecture

Spectroscopic techniques are indispensable for elucidating the chemical structure of polymers, providing confirmation of the polymer backbone and detailed information about the end-groups incorporated from the initiator.

Nuclear Magnetic Resonance (NMR) Spectroscopy for End-Group Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining polymer microstructure and for quantitative end-group analysis. sigmaaldrich.com In polymers initiated with this compound, fragments from the initiator are incorporated at the beginning and end of the polymer chains. The tert-butyl group ((CH₃)₃C-) from the initiator provides a particularly distinct signal in the ¹H NMR spectrum—a sharp singlet typically found in the δ 0.8-1.5 ppm region, which is often well-resolved from the signals of the polymer backbone. researchgate.net

By comparing the integrated intensity of this tert-butyl proton signal (representing the end-groups) with the integrated intensity of a characteristic signal from the repeating monomer units in the polymer backbone, the degree of polymerization (DP) can be calculated. scribd.commagritek.com This DP value can then be used to determine the number-average molecular weight (Mn) of the polymer. sigmaaldrich.com This method provides an independent measure of Mn that can be compared with GPC results.

Equation for Calculating Mn from ¹H NMR:

DP = (Integral of Backbone Protons / Number of Backbone Protons per Unit) / (Integral of End-Group Protons / Number of End-Group Protons)

Mn = (DP × Molecular Weight of Monomer Unit) + Molecular Weight of End Groups

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

For a polymer such as poly(tert-butyl acrylate), IR spectroscopy would confirm the presence of key functional groups:

C-H stretching from the alkyl groups of the backbone and the tert-butyl ester, typically appearing around 2850-3000 cm⁻¹.

C=O stretching from the ester carbonyl group, which gives a strong, sharp absorption band in the region of 1730 cm⁻¹.

C-O stretching of the ester linkage, usually found in the 1100-1300 cm⁻¹ range.

Raman spectroscopy provides similar structural information but is particularly sensitive to non-polar bonds. researchgate.net For example, it can be used to monitor the disappearance of the C=C stretching vibration of an acrylate (B77674) monomer (typically around 1635 cm⁻¹) as polymerization proceeds.

Thermal Behavior and Stability of Resulting Polymers

The thermal properties of a polymer dictate its processing window and service temperature range. The primary techniques used to evaluate this behavior are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a polymer sample and a reference as a function of temperature. DSC is used to determine key thermal transitions:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the baseline of the DSC thermogram. researchgate.net

Melting Temperature (Tm): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt, observed as an endothermic peak.

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt, seen as an exothermic peak.

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability of the polymer and its decomposition profile. The key parameter obtained from TGA is the decomposition temperature (Td), often reported as the temperature at which a certain percentage (e.g., 5%) of weight loss occurs. This indicates the upper temperature limit at which the polymer is stable.

Table 2: Illustrative Thermal Properties of a Polymer Synthesized with this compound This table presents example data to demonstrate typical thermal characteristics.

Polymer SampleGlass Transition Temp. (Tg) from DSC (°C)Decomposition Temp. (Td at 5% weight loss) from TGA (°C)
Polymer A (Mn = 45,000)43355
Polymer B (Mn = 52,500)45362

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry is a fundamental thermal analysis technique used to determine the thermal transitions of a polymer. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, key properties such as the glass transition temperature (Tg) can be identified. The Tg is a critical parameter for polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state.

For polymers synthesized using organic peroxide initiators, the initiator's decomposition characteristics can influence the polymer's molecular weight and architecture, which in turn affects the Tg. While specific DSC data for polymers initiated with this compound is not extensively published in readily available literature, the principles of polymer analysis suggest that the Tg would be dependent on the specific monomer being polymerized. For instance, in the case of poly(tert-butyl acrylate), the glass transition temperature is known to be influenced by the polymer's molecular weight.

Table 1: Illustrative Glass Transition Temperatures (Tg) of Poly(tert-butyl acrylate) as a Function of Molecular Weight

Molecular Weight (Mn, g/mol )Glass Transition Temperature (Tg, °C)
2,0007
4,50012
11,60028
22,00032
65,00035
1,128,00038

Note: This table represents typical data for poly(tert-butyl acrylate) and is for illustrative purposes to show the relationship between molecular weight and Tg. The specific initiator used can affect the molecular weight obtained.

Thermogravimetric Analysis (TGA) for Degradation Profiles

Thermogravimetric Analysis is employed to evaluate the thermal stability of polymers by monitoring the change in mass as a function of temperature. The resulting data provides information on the onset of decomposition, the rate of degradation, and the amount of residual mass at high temperatures. The thermal stability of a polymer is influenced by the strength of its chemical bonds and the presence of any structural defects.

The choice of initiator can impact the thermal stability of the resulting polymer. For example, the thermal decomposition of tert-butyl peroxy-3,5,5-trimethylhexanoate itself has been studied, showing an onset of exothermic activity at approximately 87.68 °C in adiabatic calorimetry experiments. mdpi.com This inherent thermal instability of the initiator, if any fragments are incorporated into the polymer chain as end groups, could potentially influence the degradation profile of the final polymer.

Table 2: Example TGA Data for Polymethylmethacrylate (PMMA)

Temperature (°C)Weight Remaining (%)
100100
200100
30095
35050
4005

Note: This table provides a generalized degradation profile for PMMA and is for illustrative purposes. The actual degradation profile can vary based on factors such as molecular weight and the specific initiator used.

Rheological Properties of Polymer Melts and Solutions

Rheology is the study of the flow and deformation of matter. For polymers, rheological properties are critical for understanding their processability, such as in injection molding or extrusion. Key parameters measured include viscosity and modulus, which describe a material's resistance to flow and its stiffness, respectively.

The rheological behavior of a polymer is strongly dependent on its molecular weight, molecular weight distribution, and chain architecture (e.g., branching). The initiator used in polymerization plays a significant role in determining these molecular characteristics. While specific rheological data for polymers synthesized with this compound is scarce in the public domain, the general principles of polymer rheology would apply. For example, higher molecular weight polymers typically exhibit higher melt viscosity.

Table 3: Representative Rheological Data for Polystyrene (PS) at 200°C

Shear Rate (s⁻¹)Viscosity (Pa·s)
0.110000
19500
105000
1001000
1000200

Note: This table illustrates the typical shear-thinning behavior of a polymer melt, where viscosity decreases with increasing shear rate. The specific values would be influenced by the polymer's molecular characteristics, which are affected by the synthesis conditions, including the choice of initiator.

Environmental and Sustainability Aspects in Peroxyester Research

Development of Green Synthesis Methods for tert-Butyl Isononaneperoxoate

Traditional synthesis routes for peroxyesters often involve hazardous reagents and solvents, prompting the exploration of more environmentally benign alternatives. Research into green synthesis methodologies for compounds analogous to this compound has highlighted several promising strategies aimed at improving safety, reducing waste, and enhancing energy efficiency.

Key approaches in the development of greener synthesis methods for peroxyesters include the use of microreactor technology, phase-transfer catalysis, and solvent-free reaction conditions. Microreactors, with their high surface-area-to-volume ratio, offer enhanced heat and mass transfer, enabling better control over highly exothermic reactions and improving safety. This technology can also lead to higher yields and selectivities. Phase-transfer catalysis facilitates reactions between reactants in immiscible phases, often allowing for the use of less hazardous solvents and milder reaction conditions. Solvent-free synthesis, where the reactants themselves act as the reaction medium, minimizes the use of volatile organic compounds (VOCs), thereby reducing air pollution and waste generation.

Recent advancements have also focused on the use of heterogeneous and biocatalysts. Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and catalyst leaching into the product. Biocatalysis, employing enzymes to catalyze reactions, offers high selectivity under mild conditions, further contributing to the green credentials of the synthesis process. The application of ultrasound has also been shown to accelerate reaction rates and improve yields in the synthesis of organic peroxides. nih.govmdpi.comnih.govekb.eg

Table 1: Comparison of Green Synthesis Strategies for Peroxyesters
StrategyKey AdvantagesPotential ChallengesApplicability to this compound
Microreactor TechnologyEnhanced safety, improved heat/mass transfer, higher yields.Potential for channel clogging, scaling up can be complex.Highly applicable for managing the exothermicity of the reaction.
Phase-Transfer CatalysisUse of milder conditions, reduced need for hazardous solvents.Catalyst separation and recycling may be required.Feasible, as the synthesis involves multiphasic systems.
Solvent-Free SynthesisEliminates VOCs, reduces waste, simplifies work-up.May not be suitable for all reactants due to viscosity or melting point.Potentially applicable depending on the physical properties of the precursors.
Heterogeneous CatalysisEasy catalyst separation and recycling, reduced contamination.Catalyst deactivation over time, potentially lower activity than homogeneous counterparts.Promising for developing more sustainable and reusable catalytic systems.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally benign.Enzyme stability and cost can be limiting factors.Exploratory, could offer a highly specific and green synthetic route.
Ultrasound-Assisted SynthesisAccelerated reaction rates, improved yields.Specialized equipment required, potential for localized overheating.Can enhance the efficiency of existing synthetic methods.

Biodegradation and Environmental Fate of Peroxyester Derivatives

The primary degradation pathway for this compound is expected to be hydrolysis, which would break the ester bond to form tert-butanol (B103910) and isononanoic acid. The rate of this hydrolysis can be influenced by factors such as pH and temperature. Photodegradation, induced by sunlight, can also contribute to the breakdown of organic peroxides in aquatic environments. amazonaws.comnih.govicrc.ac.irresearchgate.net

Microbial biodegradation is a key process for the ultimate removal of organic compounds from the environment. Studies on the biodegradation of structurally similar alkyl esters suggest that the branching of the alkyl chain can influence the rate of degradation. nih.govresearchgate.netessex.ac.ukresearchgate.net The expected primary biodegradation products, tert-butanol and nonanoic acid, are generally considered to have low to moderate toxicity to aquatic organisms. amazonaws.comnih.govtga.gov.auregulations.gov However, it is important to consider the potential for long-lasting effects and the impact on different trophic levels. tga.gov.au

Table 2: Ecotoxicological Profile of Potential Degradation Products
CompoundAquatic Toxicity (LC50/EC50)BiodegradabilityBioaccumulation Potential
tert-ButanolLow to moderateReadily biodegradableLow
Nonanoic AcidHarmful to aquatic life with long lasting effects tga.gov.auReadily biodegradableModerate

Sustainable Practices in Polymerization Utilizing Peroxyesters

The role of initiators like this compound extends beyond simply starting a polymerization reaction; they can be instrumental in the development of more sustainable polymer products and processes.

One key area is the use of peroxyesters in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.govcmu.edunih.govmdpi.comnih.govresearchgate.net These methods allow for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. This level of control can lead to materials with enhanced properties, potentially reducing the amount of material needed for a given application. Furthermore, the ability to create block copolymers with specific functionalities opens the door to advanced materials with tailored properties. nih.govcmu.edusigmaaldrich.com

The use of peroxyesters in aqueous polymerization systems, such as emulsion and mini-emulsion polymerization, represents another sustainable practice. icrc.ac.ircmu.edunih.gov By using water as the reaction medium, the reliance on volatile organic solvents is significantly reduced, leading to a safer and more environmentally friendly process. cmu.edunih.gov

A particularly exciting frontier is the application of peroxyesters in the synthesis of chemically recyclable polymers. researchgate.netnih.govchemrxiv.orgscholarsresearchlibrary.com For instance, the ring-opening polymerization of lactones to produce polyesters can be initiated by peroxyesters. researchgate.netnih.govchemrxiv.orgscholarsresearchlibrary.comgoogle.com These polyesters can be designed to be depolymerized back to their constituent monomers, creating a closed-loop system that minimizes waste and reduces the demand for virgin fossil-fuel-based feedstocks. researchgate.netnih.govchemrxiv.orgscholarsresearchlibrary.com

Table 3: Role of this compound in Sustainable Polymerization
Sustainable PracticeMechanism/ApplicationBenefit
Controlled Radical Polymerization (ATRP, RAFT)Precisely controls polymer chain growth.Enables synthesis of polymers with tailored properties and advanced architectures.
Aqueous Emulsion/Mini-emulsion PolymerizationUtilizes water as the reaction solvent.Reduces the use of volatile organic compounds (VOCs).
Synthesis of Recyclable PolymersInitiates ring-opening polymerization of monomers like lactones.Facilitates a circular economy for plastics by enabling chemical recycling.

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways for tert-Butyl Isononaneperoxoate

Future research into this compound is poised to uncover novel reaction pathways that extend beyond its traditional role as a simple thermal initiator. The homolytic cleavage of the peroxide bond is the primary route for generating initiating radicals, but the influence of catalysts and alternative energy sources on this process is an area of active investigation.

One promising avenue is the exploration of metal-catalyzed decomposition . While not as common for peroxyesters as for hydroperoxides, certain transition metal complexes have the potential to lower the decomposition temperature of this compound. This would enable polymerization to occur under milder conditions, which is particularly advantageous for monomers that are sensitive to high temperatures. Research in this area would involve screening various metal catalysts, such as those based on copper, iron, and cobalt, to identify systems that can efficiently promote radical formation without interfering with the polymerization process.

Another area of interest is the photo-induced decomposition of this compound. Although peroxyesters are primarily known for their thermal lability, the use of photosensitizers could enable the generation of radicals upon exposure to specific wavelengths of light. This would offer spatial and temporal control over the initiation process, a key feature in applications such as photolithography and 3D printing.

Detailed kinetic and mechanistic studies, combining experimental techniques with computational modeling, will be crucial in elucidating these novel reaction pathways. Understanding the underlying mechanisms will enable the rational design of initiator systems tailored for specific applications.

Integration with Advanced Polymerization Technologies

The integration of this compound with advanced polymerization technologies, particularly controlled/living radical polymerization (C/LRP) techniques, represents a significant area of future development. While C/LRP methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization typically employ specific initiators and control agents, there is growing interest in adapting conventional initiators for these processes.

In the context of RAFT polymerization , this compound can serve as a conventional radical source to initiate the polymerization, while a RAFT agent is used to mediate the process and impart living characteristics. Future research will likely focus on optimizing the ratio of this compound to the RAFT agent to achieve a balance between a controlled polymerization rate and a high degree of end-group fidelity. This approach could be particularly useful for the synthesis of well-defined block copolymers and other complex polymer architectures. rsc.org

For ATRP , while it traditionally relies on alkyl halide initiators, there is potential for using peroxyesters in related controlled radical polymerization techniques. For instance, in Activators Regenerated by Electron Transfer (ARGET) ATRP, a reducing agent is used to regenerate the activator, allowing for lower catalyst concentrations. This compound could potentially be used in conjunction with these systems, although this application is less direct and requires further investigation.

The table below summarizes potential research avenues for integrating this compound with advanced polymerization techniques.

Polymerization TechniqueResearch FocusPotential Advantages
RAFT PolymerizationOptimization of initiator-to-RAFT agent ratio for various monomers.Access to well-defined polymers with controlled molecular weight and narrow polydispersity using a conventional initiator.
ARGET ATRPInvestigation as a potential co-initiator or in hybrid systems.Potential for reducing catalyst loading and expanding the range of applicable monomers.
Photo-initiated C/LRPUse in combination with photosensitizers for temporal and spatial control.Facile synthesis of patterned surfaces and complex 3D structures.

Multiscale Modeling of Peroxyester-Initiated Polymerization Processes

To fully harness the potential of this compound in advanced polymerization applications, a comprehensive understanding of the entire process, from molecular-level reactions to macroscopic reactor behavior, is essential. Multiscale modeling is a powerful tool that can provide this holistic view by integrating computational methods across different length and time scales.

At the quantum mechanical (QM) level , density functional theory (DFT) can be employed to investigate the decomposition mechanism of this compound. researchgate.net These calculations can provide valuable insights into the bond dissociation energies, transition state structures, and the influence of substituents on the decomposition kinetics. This fundamental understanding can guide the design of more efficient peroxyester initiators.

Molecular dynamics (MD) simulations can be used to study the behavior of the initiator and the growing polymer chains in the reaction medium. This can help in understanding the diffusion of radicals, the kinetics of propagation and termination steps, and the influence of solvent effects on the polymerization process.

At the macroscopic level, computational fluid dynamics (CFD) can be utilized to model the heat and mass transfer phenomena within the polymerization reactor. By coupling the CFD model with the kinetic data obtained from QM and MD simulations, it is possible to predict the polymer properties, such as molecular weight distribution and monomer conversion, under different reactor conditions. This integrated multiscale modeling approach can facilitate the optimization of polymerization processes and the scale-up from laboratory to industrial production.

Development of Smart Materials Based on Peroxyester Chemistry

The development of "smart" materials, which can respond to external stimuli, is a rapidly growing field of materials science. researchgate.netopenaccessjournals.comtib.eu this compound, as a radical initiator, can play a crucial role in the synthesis of such materials.

One promising application is in the creation of stimuli-responsive polymers . nih.govmdpi.comnih.gov For example, by using this compound to initiate the polymerization of functional monomers, it is possible to synthesize polymers that exhibit changes in their properties, such as solubility or conformation, in response to changes in temperature, pH, or light. mdpi.com These materials have potential applications in areas such as drug delivery, sensors, and actuators. nih.gov

Another exciting area is the development of self-healing materials . In one approach, microcapsules containing a healing agent (a monomer) and a catalyst are embedded within a polymer matrix. When a crack propagates through the material, it ruptures the microcapsules, releasing the healing agent, which then polymerizes to repair the damage. This compound could be encapsulated as the initiator, which is released upon damage to initiate the polymerization of the healing agent. Research in this area would focus on the design of stable microcapsules and the optimization of the initiator-monomer system for efficient healing.

The table below outlines potential smart materials that could be synthesized using this compound.

Smart MaterialSynthesis ApproachPotential Application
Thermo-responsive HydrogelsCopolymerization of N-isopropylacrylamide and other functional monomers.Controlled drug release, tissue engineering. mdpi.com
pH-responsive PolymersPolymerization of monomers containing acidic or basic groups.Targeted drug delivery, biosensors. nih.gov
Self-healing CompositesEncapsulation of the initiator and a healing agent monomer.Structural components with extended lifespan in aerospace and automotive industries.
Shape Memory PolymersCross-linked polymer networks synthesized via radical polymerization.Deployable structures, biomedical devices.

Q & A

Q. What are the recommended methodologies for synthesizing tert-butyl isononaneperoxoate, and how can purity be validated?

Synthesis typically involves stepwise alkylation and peroxidation. For example, tert-butyl derivatives are often prepared via carbamate intermediates using tert-butyl protecting groups, as demonstrated in multi-step protocols involving amine-functionalized precursors . Post-synthesis, purity validation requires techniques like NMR (to confirm axial/equatorial conformer ratios) and dynamic low-temperature NMR analysis to detect crystallization-driven structural shifts . Gas chromatography-mass spectrometry (GC-MS) is also critical for identifying byproducts.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key precautions include:

  • Storing the compound in airtight containers at 2–8°C to prevent thermal decomposition .
  • Using explosion-proof electrical equipment and grounding metal containers during transfers to mitigate electrostatic ignition risks .
  • Avoiding contact with reducing agents or transition metals (e.g., Fe(II)), which may trigger uncontrolled peroxidation reactions .

Q. How can researchers characterize the structural stability of this compound in solution?

Stability studies should combine experimental and computational approaches:

  • Experimental : Use dynamic NMR to monitor conformational changes (e.g., axial-to-equatorial shifts) under varying temperatures .
  • Computational : Perform DFT calculations with explicit solvent models to predict thermodynamically stable conformers and compare them with empirical data .

Advanced Research Questions

Q. How do tert-butyl substituents influence the oxidative reactivity of isononaneperoxoate in advanced oxidation processes (AOPs)?

The bulky tert-butyl group stabilizes the peroxide bond, reducing spontaneous decomposition. However, under UV light or catalytic conditions (e.g., Fe(II)/H₂O₂ systems), the compound can act as a radical initiator. Researchers should:

  • Design kinetic experiments to quantify radical generation rates (e.g., using electron paramagnetic resonance (EPR) to detect hydroxyl radicals) .
  • Compare degradation pathways with smaller peroxides (e.g., tert-butyl hydroperoxide) to isolate steric effects .

Q. What experimental strategies resolve contradictions in reported degradation products of this compound?

Discrepancies in degradation products often arise from solvent polarity or catalyst choice. To address this:

  • Conduct controlled AOP experiments with standardized catalysts (e.g., Fe(II) concentrations) and monitor intermediates via LC-MS/MS .
  • Use isotope labeling (e.g., ¹⁸O-labeled H₂O) to trace oxygen incorporation pathways in degradation byproducts .

Q. How can computational modeling optimize the design of this compound derivatives for targeted applications?

  • Apply DFT or ab initio methods to calculate bond dissociation energies (BDEs) and predict sites susceptible to modification (e.g., substituting the isononane chain for enhanced solubility) .
  • Validate models with experimental data (e.g., NMR chemical shifts) to refine force-field parameters for molecular dynamics simulations .

Methodological Frameworks

Designing a PICOT Framework for Environmental Impact Studies

  • Population : Aquatic ecosystems exposed to this compound.
  • Intervention : UV/Fe(II)/H₂O₂ AOP treatment.
  • Comparison : Untreated vs. treated degradation byproducts.
  • Outcome : Reduction in ecotoxicity (measured via bioassays).
  • Time : 6-month longitudinal monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.